2-Mercaptobenzoic Acid

Coordination Chemistry Metal Complexation Stability Constant

Substituting positional isomers for 2-MBA causes metal complexation failure-only the ortho-thiol/carboxyl geometry enables bidentate O,S-chelation. • Mn(II) complex stability: 2.8×10⁹ M⁻² for metalloenzyme modeling. • 71 mV redox shift vs. 4-MBA in Au nanoparticles. • Selective Zn pigment corrosion inhibition without Cu/brass attack (pH 8-9). • LC/MS acrylamide derivatization: 6.6 μg/kg LOD. ≥98% purity. Air/light-sensitive; ships ambient.

Molecular Formula C7H6O2S
Molecular Weight 154.19 g/mol
CAS No. 147-93-3
Cat. No. B014476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptobenzoic Acid
CAS147-93-3
Synonyms2-Thiosalicylic Acid;  2-Carboxybenzenethiol;  2-Carboxythiophenol;  2-Sulfanylbenzoic Acid;  Thiophenol-2-carboxylic Acid;  Thiosalicylic Acid;  o-Carboxythiophenol;  o-Sulfhydrylbenzoic Acid;  NSC 2184;  NSC 660640; 
Molecular FormulaC7H6O2S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S
InChIInChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9)
InChIKeyNBOMNTLFRHMDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER /SODIUM SALT/
SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID;  SLIGHTLY SOLUBLE IN PETROLEUM ETHER

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptobenzoic Acid (CAS 147-93-3) Product Data Sheet and Technical Specifications for Procurement


2-Mercaptobenzoic acid (CAS 147-93-3), also known as thiosalicylic acid, is an organosulfur compound with the molecular formula ortho-C6H4(-SH)(-C(=O)-OH), containing both carboxyl and sulfhydryl functional groups [1]. It appears as a yellow crystalline solid with a melting point of 162-165 °C . The compound exhibits a pKa of approximately 3.5-4.05 [2], a density of 1.49 g/cm³ [3], and a molecular weight of 154.19 g/mol [4]. It is slightly soluble in water but more soluble in DMSO [5].

Why 2-Mercaptobenzoic Acid Cannot Be Substituted with Other Mercaptobenzoic Acid Isomers or Analogs


The ortho-substitution pattern of 2-mercaptobenzoic acid confers unique chelation properties and reactivity that cannot be replicated by its meta- or para-isomers, or by other thiol-containing analogs. The proximity of the thiol and carboxyl groups enables bidentate coordination and intramolecular interactions that are structurally precluded in 3-mercaptobenzoic acid and 4-mercaptobenzoic acid [1]. This fundamental difference in spatial arrangement translates into measurable variations in metal complex stability, nanoparticle capping behavior, corrosion inhibition selectivity, and derivatization efficiency [2]. Consequently, substituting 2-mercaptobenzoic acid with a positional isomer or a simpler thiol such as thiophenol or mercaptoacetic acid will yield divergent experimental outcomes and compromise application-specific performance.

Quantitative Differentiation of 2-Mercaptobenzoic Acid Against Closest Analogs: A Procurement-Focused Evidence Guide


Metal Complex Stability: 2-Mercaptobenzoic Acid vs. 4-Mercaptobenzoic Acid in Coordination Chemistry

2-Mercaptobenzoic acid (2-MBA) forms a highly stable 1:2 complex with manganese(II) in dimethylsulphoxide, exhibiting a stability constant of 2.8 × 10⁹ M⁻² as determined polarographically [1]. This chelation-driven stability is a direct consequence of the ortho arrangement of the thiol and carboxyl groups, which facilitates bidentate coordination. In contrast, 4-mercaptobenzoic acid (4-MBA), with its para-substitution, is incapable of forming such chelate rings and exhibits markedly lower stability constants with metal ions [2].

Coordination Chemistry Metal Complexation Stability Constant

Nanoparticle Redox Potential Modulation: 2-MBA vs. 4-MBA as Capping Ligand

When used as capping agents on gold nanoparticles, the ortho (2-MBA) and para (4-MBA) isomers of mercaptobenzoic acid produce a substantial difference in nanoparticle redox potential. Experimental measurements reveal that the peak potential difference between gold nanoparticles stabilized by 2-MBA versus those stabilized by 4-MBA can be as high as 71 mV [1]. This 71 mV difference is energetically significant and demonstrates that the ligand's spatial orientation directly modulates the electronic properties of the nanomaterial core.

Nanomaterials Gold Nanoparticles Redox Potential

Corrosion Inhibition Selectivity: 2-Mercaptobenzoic Acid vs. 2-Hydroxybenzoic Acid on Metal Pigments

In aqueous alkaline media (pH 8-9), 2-mercaptobenzoic acid (2-MBA) exhibits selective corrosion inhibition of zinc pigment by suppressing hydrogen evolution, a behavior consistent with Pearson's Hard and Soft Acid-Base (HSAB) principle [1]. In contrast, the structurally analogous chelating agent 2-hydroxybenzoic acid (2-HBA) inhibits both hydrogen evolution (on zinc and aluminum) and oxygen absorption (on copper and brass), demonstrating broader, less selective activity [2]. 2-MBA does not inhibit oxygen absorption on copper or brass pigments.

Corrosion Inhibition Metal Pigments Alkaline Media

Derivatization Yield for Acrylamide Quantitation: 2-MBA Derivatization vs. Direct GC/MS Methods

2-Mercaptobenzoic acid reacts with acrylamide at 20 °C for 3 hours to form a stable thioether with a yield of 45-50% [1]. This derivatization reaction enables a sensitive LC/MS method for acrylamide quantitation in food samples, achieving a detection limit of 6.6 μg/kg—comparable to direct GC/MS methods [2]. The method offers a selective alternative when GC/MS instrumentation or sample preparation constraints exist.

Analytical Chemistry Derivatization Acrylamide Detection

Coordination Polymer Architecture: 2-MBA Enables Mixed-Cation Ni(II) Cluster-Based MOF

2-Mercaptobenzoic acid (H₂mba) serves as a ligand for the synthesis of a pillar-layered metal-organic framework (MOF) with the formula [Ni₈(mba)₆(Cl)₂Na(OH⁻)₃]ₙ (Ni-mba-Na) [1]. This nickel(II) cluster-based mixed-cation coordination polymer incorporates both Ni and Na ions in a unique structural motif that arises from the ortho-chelating capacity of 2-MBA. The formation of this specific architecture is not achievable with 4-MBA or 3-MBA due to their inability to coordinate simultaneously through adjacent thiol and carboxyl groups.

Coordination Polymers Metal-Organic Frameworks Nickel Clusters

Synthesis Yield of Mercaptobenzoic Acid Derivatives: 2-MBA vs. 4-MBA in Condensation Reactions

In the condensation reaction with potassium hydroxide and ethanol under reflux for 10 hours, 2-mercaptobenzoic acid yields 65% of the target compound 2a, while 4-mercaptobenzoic acid under identical conditions yields 70% of the analogous compound 2b [1]. This 5% difference in yield reflects the subtle electronic and steric effects of the ortho versus para substitution on reaction efficiency.

Organic Synthesis Thioxanthone Yield Comparison

Optimal Research and Industrial Applications for 2-Mercaptobenzoic Acid Based on Quantitative Evidence


Synthesis of High-Stability Mn(II) Complexes for Acid Phosphatase Modeling

Based on the demonstrated stability constant of 2.8 × 10⁹ M⁻² for the [Mn(2-MBA)₂]²⁻ complex [1], 2-MBA is the ligand of choice for constructing robust manganese(II) coordination compounds intended as structural or functional models for the active centers of acid phosphatases and other metalloenzymes requiring bidentate O,S-donor coordination.

Precise Electrochemical Tuning of Gold Nanoparticles via 2-MBA Capping

The 71 mV peak potential shift between 2-MBA-capped and 4-MBA-capped gold nanoparticles [1] establishes 2-MBA as the superior capping ligand when precise modulation of nanoparticle redox properties is required—for instance, in electrochemical sensors, catalysis, or energy conversion devices where the ortho-isomer provides a distinct and quantifiable electronic signature.

Selective Corrosion Inhibition of Zinc Pigments in Water-Borne Alkaline Coatings

2-MBA selectively inhibits hydrogen evolution on zinc pigments without affecting copper or brass substrates in aqueous alkaline media (pH 8-9) [1]. This makes it an ideal additive for water-borne paints and inks containing zinc pigments where preservation of copper or brass components is also required, offering formulation precision that 2-hydroxybenzoic acid cannot provide.

Acrylamide Quantitation in Food Samples via 2-MBA Derivatization and LC/MS

2-MBA derivatization of acrylamide (45-50% yield, 20 °C, 3 h) enables sensitive LC/MS detection with a 6.6 μg/kg limit [1], providing laboratories with a validated alternative to GC/MS methods. This application is particularly valuable for food safety testing facilities that prioritize LC/MS workflows or lack GC/MS instrumentation.

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